3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H6BrN3 |
|---|---|
Molecular Weight |
212.05 g/mol |
IUPAC Name |
3-bromo-1-methylpyrazolo[4,3-b]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-11-5-3-2-4-9-6(5)7(8)10-11/h2-4H,1H3 |
InChI Key |
HUUXVOOPJHVAJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=N1)Br)N=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Ring-Closing Reactions from Pyridine Precursors
The pyrazolo[4,3-b]pyridine core is commonly constructed via cyclization reactions. A prominent method involves 2-chloro-3-pyridinecarboxaldehyde as the starting material. In dimethylformamide (DMF), hydroxylamine hydrochloride catalyzes the formation of the pyrazole ring through a condensation-cyclization sequence. For example, reacting 20 g (141.3 mmol) of 2-chloro-3-pyridinecarboxaldehyde with 25 g of hydroxylamine hydrochloride at 60°C for 8 hours yields 15.2 g (85%) of the unsubstituted pyrazolo[4,3-b]pyridine. This approach emphasizes solvent choice (DMF), catalyst loading (1:2.5 molar ratio), and temperature control to maximize efficiency.
Bromination and Methylation Post-Cyclization
Introducing bromine at position 3 and a methyl group at position 1 typically occurs after forming the core structure. Patent CN102911174A describes bromination using sodium nitrite under acidic conditions (-5°C to 0°C), achieving >90% yield for analogous compounds. Methylation is often accomplished via alkylation agents like methyl iodide or dimethyl sulfate in the presence of a base (e.g., triethylamine). For instance, treating pyrazolo[4,3-b]pyridine with methyl iodide in acetonitrile at reflux introduces the 1-methyl group with minimal side products.
Detailed Synthesis Pathways
Route 1: Sequential Cyclization, Bromination, and Methylation
Step 1: Core Formation
2-Chloro-3-nitropyridine undergoes nucleophilic aromatic substitution (SNAr) with hydrazine hydrate to form pyrazolo[4,3-b]pyridine. Optimized conditions include DMSO as the solvent and LiCl as an additive, yielding 92% of the intermediate.
Step 2: Bromination
The intermediate is treated with NaNO₂ in dilute H₂SO₄ at -5°C to introduce bromine at position 3. This step leverages the nitro group’s directing effects to ensure regioselectivity.
Step 3: Methylation
Methylation using methyl iodide and K₂CO₃ in DMF at 60°C installs the 1-methyl group, completing the synthesis.
Route 2: One-Pot Japp–Klingemann Reaction
A modified Japp–Klingemann reaction enables simultaneous azo-coupling and cyclization. Starting with 2-chloro-3-nitropyridine, reaction with methyl acetoacetate and hydrazine forms the pyrazole ring, followed by in situ bromination using N-bromosuccinimide (NBS). This method consolidates multiple steps into a single pot, reducing purification needs and improving scalability.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
DMF enhances reaction rates in cyclization steps due to its high polarity and ability to stabilize intermediates. Lower temperatures (-5°C to 0°C) during bromination minimize side reactions, while higher temperatures (60°C) accelerate methylation.
Catalytic and Stoichiometric Considerations
Hydroxylamine hydrochloride acts as both a catalyst and nitrogen source in cyclization, with a 2.5:1 molar ratio relative to the aldehyde yielding optimal results. Excess methyl iodide (1.5 equivalents) ensures complete methylation without over-alkylation.
Analytical Characterization
| Technique | Key Data for 3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine |
|---|---|
| ¹H NMR | δ 7.2 (1H, pyridine-H), 3.4 (3H, CH₃), 8.6 (1H, pyrazole-H) |
| LC-MS | [M+H]⁺ = 228.05 m/z |
| HPLC Purity | >98% (C18 column, acetonitrile/water gradient) |
These data confirm regioselectivity and functional group integrity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are less commonly reported.
Common Reagents and Conditions
Oxidation and Reduction: Common oxidizing agents include potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine serves as a critical building block in the synthesis of novel pharmaceutical agents. Its structural features enable it to interact with specific biological targets, making it a candidate for developing drugs aimed at treating neurological disorders and cancers. Notably, derivatives of this compound have shown potential as inhibitors of various kinases involved in cancer signaling pathways.
Case Study: Inhibition of TBK1
A study highlighted the compound's effectiveness as a TBK1 inhibitor, demonstrating an IC50 value of 0.2 nM. This inhibition led to the modulation of downstream signaling pathways associated with immune response and cancer progression, showcasing its therapeutic potential in oncology .
Biological Studies
Enzyme Interaction
The compound is utilized in biochemical assays to explore enzyme interactions and cellular pathways. Its ability to bind to specific receptors allows researchers to study its effects on cell proliferation and apoptosis. For instance, certain derivatives have been shown to induce cell cycle arrest in cancer cell lines, increasing apoptosis rates and suggesting their utility in cancer therapeutics .
Mechanism of Action
The mechanism involves binding to active sites on enzymes or receptors, modulating their activity and influencing crucial cellular processes such as metabolism and signal transduction. The presence of the bromine atom enhances its reactivity, facilitating various chemical transformations that lead to more biologically active derivatives .
Material Science
In addition to its biological applications, this compound is being explored for its electronic properties in material science. Researchers are investigating its potential use in organic semiconductors due to its unique structural characteristics that may allow for effective charge transport .
| Compound Name | Target Enzyme | IC50 (nM) | Activity Description |
|---|---|---|---|
| This compound | TBK1 | 0.2 | Potent inhibitor impacting immune response |
| Derivative A | TRKA | <10 | Inhibits proliferation in cancer cells |
| Derivative B | Other Kinases | <50 | Shows promise in anti-cancer therapies |
Table 2: Synthesis Methods Overview
| Method Type | Description | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Introduces bromine at the 3-position | 70 |
| Condensation Reactions | Forms pyrazolo[4,3-b]pyridine scaffold | 85 |
Mechanism of Action
The mechanism of action of 3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This makes it a potential candidate for anticancer drug development .
Comparison with Similar Compounds
Substituent Position and Halogen Variations
Key compounds compared :
| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | 116855-03-9 | C₇H₆BrN₃ | 1-methyl, 3-bromo | 212.05 |
| 6-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine | 1227628-78-5 | C₇H₆BrN₃ | 1-methyl, 6-bromo | 212.05 |
| 3-Bromo-5-chloro-1H-pyrazolo[4,3-b]pyridine | 1352892-94-4 | C₆H₃BrClN₃ | 3-bromo, 5-chloro | 232.50 |
| 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | - | C₇H₃BrF₃N₃ | 4-bromo, 3-trifluoromethyl | 274.01 |
Analysis :
- Positional Isomerism : Moving the bromine from position 3 (target compound) to position 6 (1227628-78-5) alters electronic distribution and steric accessibility. Position 3 bromine is more reactive in cross-coupling reactions due to proximity to the pyrazole ring’s nitrogen, enhancing electrophilicity .
- However, chlorine’s lower leaving-group ability compared to bromine may limit its utility in certain reactions .
- Functional Group Impact : The trifluoromethyl group in 4-Bromo-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine significantly boosts lipophilicity and metabolic stability, making it more suited for drug discovery than the methylated target compound .
Reactivity in Cross-Coupling Reactions
Studies on nitro-substituted heteroarenes demonstrate that bromine’s position and substituent groups critically influence reaction outcomes:
- Suzuki-Miyaura Coupling : this compound exhibits higher reactivity than 5-bromo-4-nitroimidazoles due to favorable electron-withdrawing effects from the pyrazole ring .
- C-H Arylation : Bromine at position 3 enables regioselective arylation, whereas 6-bromo isomers (e.g., 1227628-78-5) may require harsher conditions or directing groups .
Pharmacological Potential
- Methyl vs. Trifluoromethyl : The methyl group in this compound improves solubility in organic solvents compared to trifluoromethyl analogs but may reduce binding affinity to hydrophobic enzyme pockets .
Biological Activity
3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine is a derivative of the pyrazolo[4,3-b]pyridine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a bromine atom at the 3-position and a methyl group at the 1-position of the pyrazolo ring. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
1. Inhibition of Kinases
Recent studies have highlighted the potential of pyrazolo[4,3-b]pyridines as inhibitors of various kinases, which play critical roles in cellular signaling pathways related to cancer and other diseases. For instance, compounds derived from this scaffold have shown promising inhibitory activity against tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation. One study reported that derivatives exhibited nanomolar inhibitory activities against TRKA, with one compound demonstrating an IC50 value of 56 nM against TRKA and significant selectivity for certain cancer cell lines .
2. Antimicrobial Activity
The antimicrobial properties of pyrazolo[4,3-b]pyridines have also been investigated. A range of derivatives exhibited varying degrees of antimicrobial activity against several pathogens. The minimum inhibitory concentrations (MICs) were determined for these compounds, indicating their potential as therapeutic agents against infectious diseases .
3. Anti-inflammatory Effects
Several studies have explored the anti-inflammatory properties of pyrazolo[4,3-b]pyridine derivatives. For example, certain compounds demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammatory processes. One derivative showed an IC50 value in the low micromolar range, suggesting strong anti-inflammatory potential .
Structure-Activity Relationships (SAR)
Understanding SAR is crucial for optimizing the biological activity of pyrazolo[4,3-b]pyridine derivatives. Modifications at various positions on the pyrazole ring can lead to enhanced potency and selectivity for specific biological targets. For instance:
- Substitution at Position 3 : The presence of bromine or other halogens has been shown to increase kinase inhibition.
- Methyl Group at Position 1 : This modification is essential for maintaining activity against various kinases.
Case Study 1: TRK Inhibition
A recent study synthesized a series of pyrazolo[4,3-b]pyridine derivatives and evaluated their TRK inhibitory activities. Among these, a compound with a methyl group at position 1 showed significant inhibition with an IC50 value of 56 nM against TRKA and was effective in reducing cell proliferation in cancer cell lines .
Case Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of substituted pyrazolo[4,3-b]pyridines. Compounds were tested for COX-2 inhibition, revealing that certain derivatives had IC50 values ranging from 0.02 to 0.04 μM, indicating potent anti-inflammatory action compared to standard drugs like diclofenac .
Q & A
Q. What are the established synthetic routes for 3-Bromo-1-methyl-1H-pyrazolo[4,3-b]pyridine?
The synthesis typically involves cyclization and halogenation steps. One method starts with 3-fluoro-2-formylpyridine, which reacts with anhydrous hydrazine at 110°C for 16 hours to form the pyrazolo[4,3-b]pyridine core. Subsequent bromination with HBr (33% in acetic acid) at room temperature introduces the bromine substituent. The methyl group is introduced via alkylation or protection strategies, such as Boc-protection followed by deprotection (e.g., using TFA). Final purification often employs column chromatography or recrystallization .
Q. How is the structural integrity of this compound confirmed?
Characterization relies on:
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., methyl group at N1 and bromine at C3).
- LC-MS : Confirms molecular weight (212.05 g/mol) and purity.
- Elemental analysis : Validates stoichiometry (CHBrN) .
Advanced Research Questions
Q. How can the bromination step in the synthesis be optimized for higher yield and selectivity?
Bromination efficiency depends on:
- Reagent choice : HBr in acetic acid vs. N-bromosuccinimide (NBS) in polar solvents.
- Temperature control : Room temperature minimizes side reactions (e.g., di-bromination).
- Catalyst use : Lewis acids like FeCl may enhance regioselectivity. Evidence suggests yields improve from 29% to >50% with optimized stoichiometry and quenching (e.g., NaHSO) .
Q. What analytical techniques are critical for assessing purity in complex reaction mixtures?
Q. How does the methyl group at N1 influence reactivity in cross-coupling reactions?
The methyl group:
- Enhances electron density at the pyrazole ring, facilitating Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
- Reduces steric hindrance compared to bulkier substituents (e.g., trityl groups), improving reaction rates.
- Stabilizes intermediates in nucleophilic aromatic substitution (SNAr) reactions .
Q. What are the stability and storage protocols for this compound?
- Storage : Sealed amber glass bottles at room temperature (RT), protected from moisture and light.
- Decomposition risks : Hydrolysis under acidic/basic conditions; avoid prolonged exposure to air.
- Handling : Use PPE (gloves, goggles) due to toxicity (H302: harmful if swallowed) .
Advanced Methodological Challenges
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved for structural confirmation?
- 2D NMR techniques (COSY, HSQC, HMBC): Assign proton-carbon correlations and confirm regiochemistry.
- Isotopic labeling : N or C-labeled analogs clarify ambiguous peaks.
- Computational modeling : DFT calculations predict chemical shifts and validate experimental data .
Q. What strategies mitigate low yields in Buchwald-Hartwig amination using this compound?
- Catalyst optimization : Use Pd(dba)/XPhos or RuPhos systems for challenging couplings.
- Solvent effects : Switch from DMF to toluene or dioxane to reduce side reactions.
- Temperature gradients : Gradual heating (80–100°C) improves catalyst turnover .
Applications in Drug Discovery
Q. What role does this compound play in developing mGlu4 receptor modulators?
It serves as a key intermediate in synthesizing pyrazolo[4,3-b]pyridine derivatives. For example, N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506) was developed as a potent mGlu4 PAM, showing efficacy in Parkinson’s disease models. The bromine atom enables late-stage functionalization via cross-coupling .
Q. How does halogen bonding influence the biological activity of derivatives?
The bromine atom:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
